molecular formula C8H11ClFN B3120966 1-(3-Fluorophenyl)ethan-1-amine hydrochloride CAS No. 276875-50-4

1-(3-Fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B3120966
CAS No.: 276875-50-4
M. Wt: 175.63 g/mol
InChI Key: RKALWMOKWLLQMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-fluorophenyl)ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

1-(3-Fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Chlorophenyl)ethan-1-amine hydrochloride
  • 1-(3-Bromophenyl)ethan-1-amine hydrochloride
  • 1-(3-Iodophenyl)ethan-1-amine hydrochloride

These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its applications .

Properties

IUPAC Name

1-(3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALWMOKWLLQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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